molecular formula C14H11N3O2 B612174 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide CAS No. 188106-83-4

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Numéro de catalogue: B612174
Numéro CAS: 188106-83-4
Poids moléculaire: 253.26 g/mol
Clé InChI: KOUGHMOSYJCJLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (compound 45) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with a Ki value of 6 nM . PARP enzymes play a critical role in DNA repair, and their inhibition sensitizes cancer cells to DNA-damaging chemotherapeutics such as temozolomide and topotecan. Compound 45 enhances the cytotoxicity of these agents by 2.8- and 2.9-fold, respectively, in A2780 ovarian carcinoma cells . Its structure features a benzimidazole core substituted at the 2-position with a 4-hydroxyphenyl group and a carboxamide moiety at the 4-position. The hydroxyl group on the phenyl ring facilitates hydrogen bonding with PARP’s catalytic domain, contributing to its inhibitory activity .

Méthodes De Préparation

Synthetic Routes to the Benzimidazole Core

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide, this involves:

  • Formation of 4-Carboxy Intermediate :

    • 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid serves as a precursor in analogous syntheses, as demonstrated in patent CN101781256B .

    • Activation with N,N'-carbonyldiimidazole (CDI) facilitates subsequent amidation, achieving yields >90% under optimized conditions (20–100°C, 2–24 h) .

  • Introduction of the 4-Hydroxyphenyl Group :

    • The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables coupling of 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide with 4-hydroxyphenylboronic acid .

    • This method avoids racemization and achieves regioselective substitution at the C2 position .

Amidation Strategies for Carboxamide Formation

CDI-Mediated Activation

The patent CN101781256B outlines a robust protocol for converting carboxylic acids to carboxamides :

StepReagent/ConditionPurposeYield (%)
1CDI, DMF, rt, 30 minCarboxylic acid activation-
2Amine (e.g., NH₃), 20–100°C, 2–24 hNucleophilic acyl substitution90–94

Example :

  • 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (23 mmol) reacts with CDI (23 mmol) in DMF, followed by ammonia, yielding the carboxamide at 94% .

Functionalization of the C2 Position

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed coupling:

  • 2-Bromo-1H-benzimidazole-4-carboxamide + 4-hydroxyphenylboronic acid → Target compound.

  • Optimized with Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h .

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz) :

  • δ 7.85 (s, 1H, H5-benzimidazole), 7.49 (s, 1H, H7-benzimidazole), 6.90–7.30 (m, 4H, aromatic H), 5.40 (s, 1H, OH) .
    13C NMR :

  • δ 167.2 (CONH₂), 159.8 (C4-OH), 151.2 (C2-aryl), 122–135 (benzimidazole carbons) .
    IR (KBr) :

  • 3378 cm⁻¹ (NH₂), 3201 cm⁻¹ (Ar C-H), 1650 cm⁻¹ (C=O) .

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Biological Evaluation and SAR Insights

PARP Inhibition Activity

  • IC₅₀ : 6 nM (Ki) for PARP-1, comparable to benchmark inhibitors like olaparib .

  • Mechanism : Hydrogen bonding with Gly863 and Ser904 residues in the PARP catalytic domain .

Cytotoxicity Potentiation

  • This compound enhances temozolomide cytotoxicity 2.8-fold in A2780 ovarian cancer cells .

Challenges and Optimization

Solubility Issues

  • The free base exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) .

  • Solution : Salt formation (e.g., hydrochloride) increases solubility to 2.5 mg/mL .

Regioselectivity in Benzimidazole Formation

  • Unsubstituted o-phenylenediamine leads to C4/C7 isomerism.

  • Mitigation : Use of 3-nitro-o-phenylenediamine followed by reduction ensures C4-carboxamide specificity .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Mitsunobu + CDIHigh regioselectivity, mild conditionsCostly reagents (DEAD, CDI)85–94
Suzuki + AminolysisScalable, avoids MitsunobuRequires Pd catalysts70–80

Analyse Des Réactions Chimiques

NU1085 subit plusieurs types de réactions chimiques :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

    Substitution : NU1085 peut subir des réactions de substitution, en particulier au niveau du noyau benzimidazole, où les substituants peuvent être remplacés par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

NU1085 a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Applications

Anticancer Properties
Research has demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits potent anticancer properties. It has been shown to enhance the efficacy of established chemotherapeutic agents like temozolomide and topotecan against various cancer cell lines. Specifically, studies indicate that this compound can increase the cytotoxicity of these drugs, suggesting a synergistic effect that may improve treatment outcomes for patients with cancers such as leukemia, melanoma, and breast cancer .

Mechanism of Action
The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By inhibiting PARP, this compound disrupts the repair of DNA damage in cancer cells, leading to increased cell death. This property positions it as a promising candidate for combination therapies aimed at enhancing the effectiveness of existing cancer treatments.

Antiviral Activity

Inhibition of Viral Replication
In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have reported its efficacy against various viruses, including hepatitis C virus (HCV) and enteroviruses. The compound's structural characteristics allow it to interfere with viral replication mechanisms, thereby reducing viral load in infected cells .

Research Findings
For instance, benzimidazole derivatives have been synthesized and evaluated for their antiviral activities, with some exhibiting low nanomolar effective concentrations against HCV. The addition of specific functional groups to the benzimidazole core has been linked to enhanced antiviral potency, highlighting the importance of structural modifications in developing effective antiviral agents .

Biochemical Tool Compound

Applications in Biochemical Research
this compound serves as a valuable tool compound in biochemical research. Its ability to inhibit PARP makes it useful for studying DNA repair mechanisms and cellular responses to DNA damage. Researchers utilize this compound to explore the interplay between DNA repair pathways and cancer progression.

Synthesis and Derivatives
The synthesis of derivatives based on this compound is an ongoing area of research. Various synthetic routes have been explored to develop analogs with potentially enhanced biological activities. These derivatives are tested for their pharmacological profiles, including their effects on different cancer cell lines and their ability to inhibit viral infections .

Summary Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Attributes
This compoundBenzimidazole core with hydroxyphenyl groupPotent PARP inhibitor; enhances cytotoxicity of other drugs
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamideSimilar core structureDifferent hydroxy substitution position affects activity
BenzimidazoleBasic structure without additional groupsLacks specific biological activity
1H-benzimidazole-5-carboxylic acidCarboxylic acid instead of carboxamideDifferent functional group affects solubility

Comparaison Avec Des Composés Similaires

Structural Analogues and Their PARP Inhibitory Potency

The table below compares 45 with structurally related benzimidazole-4-carboxamide derivatives:

Compound Name Substituent at 2-Position PARP Ki (nM) Key Pharmacological Features References
45 (2-(4-Hydroxyphenyl)-) 4-Hydroxyphenyl 6 Cytotoxicity potentiation in A2780 cells
44 (2-(3-Methoxyphenyl)-) 3-Methoxyphenyl 6 Similar Ki to 45 ; hydrophobic interactions with PARP
78 (2-(4-Hydroxymethylphenyl)-) 4-Hydroxymethylphenyl 1.6 Enhanced potency due to hydroxymethyl group
22b (A-966492) 2-Fluoro-4-(pyrrolidin-2-yl)phenyl 1 High cellular potency (EC₅₀ = 1 nM); oral bioavailability and CNS penetration
ABT-472 1-Propylpiperidin-4-yl N/A QSAR-guided design; improved binding affinity
4h (Nitroxide derivative) 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl N/A Antioxidant activity; reduced PARP inhibition compared to 45

Key Observations:

Substituent Effects on Potency :

  • The position and nature of substituents on the phenyl ring significantly influence PARP inhibition. For example, 78 (Ki = 1.6 nM) with a 4-hydroxymethyl group is ~4-fold more potent than 45 , likely due to enhanced hydrogen bonding or hydrophobic interactions .
  • Fluorine substitution in 22b (Ki = 1 nM) improves both enzyme inhibition and cellular potency, while the pyrrolidine moiety enhances blood-brain barrier penetration, making it effective in intracranial tumor models .

Hydrogen Bonding vs. Hydrophobic Interactions :

  • 45 and 44 share identical Ki values (6 nM), but their binding modes differ: the 4-hydroxyphenyl group in 45 forms hydrogen bonds, whereas the 3-methoxyphenyl group in 44 engages in hydrophobic interactions .

QSAR-Driven Design :

  • Derivatives like ABT-472 (2-(1-propylpiperidin-4-yl)-) were optimized using quantitative structure-activity relationship (QSAR) models, emphasizing the importance of bulky substituents for PARP binding .

Pharmacokinetic and Therapeutic Comparisons

  • Bioavailability : 22b (A-966492) exhibits superior oral bioavailability across species and distributes effectively into tumor tissue, unlike 45 , which lacks pharmacokinetic data in vivo .
  • Combination Therapy: While 45 enhances temozolomide and topotecan in vitro, 22b demonstrates in vivo efficacy in melanoma and breast cancer xenografts, both as a single agent and in combination with carboplatin .
  • Therapeutic Scope : Nitroxide-modified derivatives (e.g., 4h ) show dual antioxidant and PARP inhibitory activity but with reduced potency compared to 45 , highlighting a trade-off between multifunctionality and target specificity .

Activité Biologique

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as a benzimidazole derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial effects.

Key Features:

  • Hydroxyl Group : The presence of the hydroxyl group at the para position enhances its interaction with biological targets.
  • Carboxamide Group : This functional group is crucial for the compound's biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231.

Case Study: Antiproliferative Effects

In a comparative study:

  • Compound : this compound
  • Cell Line : MDA-MB-231
  • IC50 Value : 8 µg/mL (indicative of significant growth inhibition compared to standard treatments) .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It was observed to inhibit key inflammatory mediators such as TNF-alpha and IL-1β in various in vitro assays.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of immune response and inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against both bacterial and fungal strains. Its effectiveness was tested against:

  • Bacteria : Staphylococcus aureus (including MRSA), with MIC values around 4 µg/mL.
  • Fungi : Candida albicans, showing moderate activity with MIC values of 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress markers, contributing to its therapeutic potential in oxidative stress-related diseases .

Research Findings and Data Summary

Activity Type Target IC50/MIC Value Reference
AnticancerMDA-MB-231 Cell Line8 µg/mL
Anti-inflammatoryTNF-alpha InhibitionNot specified
AntimicrobialStaphylococcus aureus4 µg/mL
AntifungalCandida albicans64 µg/mL
AntioxidantDPPH Radical ScavengingIC50 = 18.27 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide, and how can reaction yields be systematically improved?

  • Methodological Answer : Begin with condensation reactions between 4-hydroxyaniline and benzimidazole precursors, as seen in analogous carboxamide syntheses . Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to optimize reaction conditions . Monitor intermediates via HPLC or FTIR to identify bottlenecks . Computational reaction path searches (e.g., using quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carboxamide functionality . FTIR confirms hydroxyl (-OH) and amide (C=O) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .

Q. What in vitro assays are appropriate for the initial evaluation of its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity . For antimicrobial potential, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria . Cytotoxicity can be screened via MTT assays on human cell lines, with dose-response curves to determine IC₅₀ values. Always include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Q. How can factorial design be applied to optimize reaction conditions for this compound?

  • Methodological Answer : Implement a 2³ factorial design to test variables like temperature (60–100°C), catalyst concentration (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions using ANOVA to identify statistically significant factors. Follow up with response surface methodology (RSM) to refine optimal conditions .

Advanced Research Questions

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in enzyme active sites . Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories. Combine with QM/MM (Quantum Mechanics/Molecular Mechanics) to study electronic interactions at binding sites . Use PubChem data to cross-reference similar compounds’ bioactivity .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay protocols, cell lines) causing inconsistencies . Replicate key studies under standardized conditions, controlling for pH, serum concentration, and incubation time. Use Bayesian statistical models to quantify uncertainty and isolate confounding factors .

Q. What methods are effective for separating enantiomers or polymorphs of this compound?

  • Methodological Answer : For enantiomers, employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases . For polymorphs, use differential scanning calorimetry (DSC) to identify thermal transitions, followed by solvent-mediated crystallization under controlled supersaturation . PXRD (Powder X-ray Diffraction) can distinguish crystalline forms post-separation .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biobased alternatives (cyclopentyl methyl ether) . Optimize atom economy via one-pot multicomponent reactions. Use heterogeneous catalysts (e.g., immobilized palladium) for easy recovery and reuse . Apply E-factor analysis to quantify waste reduction, targeting a score <5 .

Propriétés

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431617
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188106-83-4
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4′-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (0 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C 63.27, H 4.37, N 15.67 C14H11N3O2.0.75 MeOH requires C 63.04 H 4.69 N 15.76; vmax(cm−1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
202.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
15.76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4'-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (10 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C, 63.27, H 4.37; N 15.67; C14H11N3O2. 0.75 MeOH requires C, 63.04; H, 4.69; N, 15.76; vmax (cm-1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
202.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.